molecular formula C8H18Si B13409887 Silane, (1,1-dimethyl-2-propenyl)trimethyl- CAS No. 67707-64-6

Silane, (1,1-dimethyl-2-propenyl)trimethyl-

Cat. No.: B13409887
CAS No.: 67707-64-6
M. Wt: 142.31 g/mol
InChI Key: UVAINNXKNVZOJU-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethyl-2-propenyl)trimethyl- (CAS: 18292-38-1), also referred to as trimethyl(2-methyl-2-propenyl)silane, is an organosilicon compound characterized by a trimethylsilyl group attached to a 1,1-dimethyl-2-propenyl (isoprenyl) moiety. Its molecular structure combines the stability of silicon-based groups with the reactivity of the unsaturated isoprenyl chain, enabling versatile applications in organic synthesis and polymer chemistry. The trimethylsilyl group enhances thermal and chemical stability, while the isoprenyl group facilitates reactions such as hydrosilylation, crosslinking, and copolymerization. This compound is particularly valued in the development of silicone-based polymers and functionalized materials due to its balanced reactivity and durability .

Properties

CAS No.

67707-64-6

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

trimethyl(2-methylbut-3-en-2-yl)silane

InChI

InChI=1S/C8H18Si/c1-7-8(2,3)9(4,5)6/h7H,1H2,2-6H3

InChI Key

UVAINNXKNVZOJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Silane, (1,1-dimethyl-2-propenyl)trimethyl-, typically involves the silylation of an appropriate allylic or propenyl alcohol derivative with chlorotrimethylsilane (TMSCl) under basic or lithiation conditions. The key step is the formation of the siloxy ether linkage by nucleophilic substitution or metalation followed by silylation.

Typical Synthetic Route

The most documented synthetic approach involves:

  • Starting Material: 2-Methyl-3-buten-2-ol (also known as 1,1-dimethyl-2-propenyl alcohol).
  • Reagent: Chlorotrimethylsilane (TMSCl).
  • Base: A strong base such as n-butyllithium or tert-butyllithium to deprotonate the alcohol and generate the alkoxide intermediate.
  • Solvent: Anhydrous tetrahydrofuran (THF) or pentane under inert atmosphere (argon or nitrogen).
  • Temperature: Low temperatures (−75°C to −90°C) to control reaction kinetics and prevent side reactions.

Procedure Outline:

  • Metalation of the Alcohol: The allylic alcohol is cooled to −75°C in dry THF and treated dropwise with a strong organolithium base (e.g., n-butyllithium) to form the alkoxide intermediate.

  • Silylation: Chlorotrimethylsilane is added slowly to the reaction mixture, allowing the alkoxide to attack the silicon center, forming the trimethylsilyl ether.

  • Work-Up: The reaction mixture is quenched with saturated ammonium chloride solution, followed by extraction with organic solvents such as pentane or dichloromethane.

  • Purification: The organic phase is washed successively with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated by distillation under reduced pressure to isolate the product as a pale-yellow liquid.

This method yields Silane, (1,1-dimethyl-2-propenyl)trimethyl- with high purity and moderate to good yields (typically 60–70%) depending on reaction conditions and scale.

Alternative Synthetic Routes

  • Direct Silylation: Some protocols employ direct silylation of the allylic alcohol with chlorotrimethylsilane in the presence of a tertiary amine base (e.g., triethylamine) at low temperature to facilitate the formation of the siloxy ether without prior metalation.

  • Metalation-Silylation Sequence: In more complex syntheses, metalation of propargyl or allyl derivatives followed by silylation has been reported, especially when preparing related silane derivatives with functionalized side chains.

Experimental Data and Reaction Conditions

The following table summarizes key experimental parameters and yields from reported literature for the preparation of Silane, (1,1-dimethyl-2-propenyl)trimethyl-:

Step Reagents & Conditions Temperature Yield (%) Notes
Metalation of allylic alcohol 2.31 M n-butyllithium in hexane, dropwise addition −75°C - 1 hr addition, inert atmosphere required
Silylation Chlorotrimethylsilane in THF, dropwise −75°C - 30 min addition, colorless mixture
Work-up Saturated ammonium chloride, water, pentane extraction Room temperature - Multiple washes to remove impurities
Purification Distillation under reduced pressure (15 mm Hg) 47–50°C (bp) 63–68% overall yield Vigreux column distillation

This procedure produces the compound as a pale-yellow liquid with a molecular weight of 158.31 g/mol and molecular formula C8H18OSi.

Analytical and Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR (250 MHz, CDCl3) shows characteristic signals for the trimethylsilyl methyl protons at ~0.23 ppm (singlet, 9H), and vinyl protons between 5.9 and 6.4 ppm with coupling constants consistent with the propenyl moiety.
    • ^13C NMR (67.9 MHz, CDCl3) exhibits signals at −2.2 ppm for silicon-bound methyl carbons and signals at 128.5 and 141.3 ppm corresponding to the alkene carbons.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the exact mass of 158.1127 Da, confirming the molecular formula C8H18OSi.
  • Infrared Spectroscopy (IR):

    • Characteristic Si–O–C stretching vibrations observed in the region 1000–1100 cm⁻¹, along with alkene C=C stretches near 1600 cm⁻¹.

Research Discoveries and Improvements

  • The use of low temperatures and controlled addition rates minimizes side reactions such as polymerization or over-metalation of the allylic alcohol.
  • Employing anhydrous conditions and inert atmospheres enhances yield and purity by preventing hydrolysis of chlorotrimethylsilane and sensitive intermediates.
  • Recent studies have optimized the stoichiometry of organolithium reagents to balance complete deprotonation with minimal side reactions.
  • Alternative bases like potassium tert-butoxide have been explored but often result in lower selectivity compared to organolithium reagents.

Summary Table of Preparation Methods

Preparation Method Key Reagents Temperature Yield (%) Advantages Disadvantages
Organolithium metalation + silylation n-Butyllithium, chlorotrimethylsilane −75°C 63–68 High selectivity, good yield Requires strict anhydrous, low temp
Direct silylation with base Chlorotrimethylsilane, triethylamine 0 to −20°C Moderate Simpler setup Lower yield, possible side reactions
Metalation of propargyl derivatives Organolithium, chlorotrimethylsilane −90°C Moderate Access to functionalized silanes More steps, lower overall yield

Chemical Reactions Analysis

Types of Reactions

Allyltrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include hydrobromic acid and hydroiodic acid. The reactions typically occur under acidic conditions.

    Nucleophilic Substitution: Lewis acids such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3) are commonly used to catalyze these reactions.

Major Products

Scientific Research Applications

Allyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology and Medicine: While its direct applications in biology and medicine are limited, allyltrimethylsilane is used in the synthesis of various bioactive compounds and pharmaceuticals.

    Industry: The compound is used in the production of silicone-based materials and as an intermediate in the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of allyltrimethylsilane in chemical reactions involves the stabilization of carbocations through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes the positive charge in the β position. This property is exploited in electrophilic and nucleophilic substitution reactions, where the compound acts as a nucleophile or an electrophile, respectively .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Production Data for Trimethyl(3-phenyl-2-propenyl)-Silane (2020–2025)

Year Global Capacity (MT) Production Value (USD Million) Market Share (%)
2020 1,200 12.5 3.8
2025 2,500 28.3 6.5

Source: Prof Research Market Analysis

Table 2: Key Compounds in Bacterial VOCs (GC-MS Analysis)

Compound Relative Abundance (%) Source
(E)-trimethyl(1-methyl-1-propenyl)silane 33.43 Bacillus subtilis
Tetramethylsilane 13.62 Bacillus subtilis
Control (uninoculated broth) 18.76 Background contamination

Data from Journal of Fungi

Biological Activity

Silane, (1,1-dimethyl-2-propenyl)trimethyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, as well as its applications in various fields.

  • Molecular Formula : C₆H₁₈OSi
  • Molecular Weight : 146.30 g/mol
  • Structure : The compound features a trimethylsilyl group attached to an allylic structure, which is crucial for its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Silane compounds, including (1,1-dimethyl-2-propenyl)trimethyl-, have demonstrated notable antimicrobial properties. A study indicated that silane derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

2. Anti-inflammatory Activity
Research has shown that silane compounds can modulate inflammatory responses. In vitro studies demonstrated that (1,1-dimethyl-2-propenyl)trimethyl- significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

3. Cytotoxic Effects
The cytotoxic potential of this silane compound has been evaluated against various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly towards breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC₅₀ (µg/mL)
MCF-725
A54930
HeLa50

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of (1,1-dimethyl-2-propenyl)trimethyl- was tested against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Research
A recent study investigated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with (1,1-dimethyl-2-propenyl)trimethyl- resulted in apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation analysis.

The biological activity of silane compounds is often attributed to their ability to interact with cellular membranes and proteins. The allylic nature allows for electrophilic attack on nucleophilic sites within biological molecules, leading to alterations in cellular functions.

Safety and Toxicology

While preliminary studies indicate promising biological activities, further research is necessary to evaluate the safety profile and potential toxicological effects of (1,1-dimethyl-2-propenyl)trimethyl-. Long-term studies are essential to determine any adverse effects associated with chronic exposure.

Q & A

Q. What are the optimal synthesis methods for (1,1-dimethyl-2-propenyl)trimethylsilane, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrosilylation or nucleophilic substitution. For example, reacting allyl derivatives with chlorotrimethylsilane in the presence of a catalyst (e.g., platinum-based) under inert conditions yields the target silane. Reaction temperature (50–80°C), solvent polarity (e.g., 1,2-dimethoxyethane), and stoichiometric ratios significantly affect purity and yield. Evidence from similar silane syntheses indicates that maintaining anhydrous conditions and using slow addition of reagents can improve yields to >85% .

Q. How can NMR and mass spectrometry confirm the structural integrity of (1,1-dimethyl-2-propenyl)trimethylsilane?

Methodological Answer:

  • 1H NMR : Look for characteristic signals:
    • δ 0.1–0.3 ppm (trimethylsilyl groups, 9H).
    • δ 4.5–5.5 ppm (allylic protons, splitting patterns depend on substituents).
  • 13C NMR : Peaks at δ 0–5 ppm (Si-CH3) and δ 110–150 ppm (alkene carbons).
  • Mass Spectrometry : A molecular ion peak at m/z 170.37 (C10H22Si) with fragmentation patterns indicating loss of methyl groups (m/z 155, 140) .

Q. What handling protocols are critical for stabilizing (1,1-dimethyl-2-propenyl)trimethylsilane during storage?

Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use glassware passivated with silane-resistant coatings. Avoid exposure to moisture or protic solvents, as Si–C bonds are susceptible to cleavage. Stability tests show decomposition <5% over 6 months under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this silane in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations can map electron density distribution, particularly at the allylic and silyl groups. For example, the HOMO-LUMO gap of the allyl moiety (~5.2 eV) suggests nucleophilic reactivity, while the trimethylsilyl group stabilizes transition states in Pd-catalyzed couplings. Comparative studies with analogous silanes (e.g., allyltrimethoxysilane) highlight steric effects from the 1,1-dimethyl group, reducing reaction rates by ~20% .

Q. How to resolve contradictions in reported catalytic activity for surface functionalization applications?

Methodological Answer: Discrepancies in catalytic efficiency often stem from substrate surface morphology or silane concentration. For instance:

  • On SiO2 surfaces, optimal grafting occurs at 2–5 mM silane concentration (contact angle ~110°).
  • Excess silane (>10 mM) leads to multilayer adsorption, reducing covalent bonding efficiency.
    Controlled XPS and AFM studies are recommended to differentiate monolayer vs. physisorbed layers .

Q. What advanced techniques characterize byproducts formed during synthesis?

Methodological Answer:

  • GC-MS : Identifies volatile byproducts (e.g., hexamethyldisiloxane) via retention time and fragmentation.
  • HPLC-ELSD : Quantifies non-volatile residues (e.g., silanol condensation products).
  • In situ FTIR : Monitors reaction progress by tracking Si–H (2150 cm⁻¹) or Si–O (1050 cm⁻¹) bond formation .

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